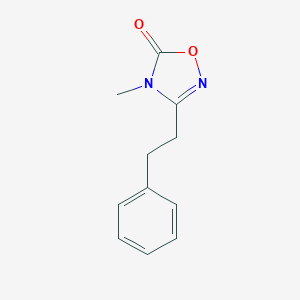
3-(2-Phenylethyl)-4-methylsydnone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)-4-methylsydnone is a chemical compound with the molecular formula C12H13NO. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is also known as PEMS and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylethyl)-4-methylsydnone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
3-(2-Phenylethyl)-4-methylsydnone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function. It has also been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Phenylethyl)-4-methylsydnone in lab experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Phenylethyl)-4-methylsydnone. One direction is to study its effects on other neurotransmitters and their associated pathways. Another direction is to investigate its potential therapeutic uses, such as in the treatment of pain or cognitive disorders. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective synthesis methods.
Synthesemethoden
The synthesis of 3-(2-Phenylethyl)-4-methylsydnone has been achieved using several methods. One of the most common methods is the reaction of 4-methyl-2-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with phenethylamine in the presence of sodium methoxide to yield 3-(2-Phenylethyl)-4-methylsydnone.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethyl)-4-methylsydnone has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine.
Eigenschaften
CAS-Nummer |
114886-35-0 |
|---|---|
Produktname |
3-(2-Phenylethyl)-4-methylsydnone |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Synonyme |
3-(2-phenylethyl)-4-methylsydnone PEMS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



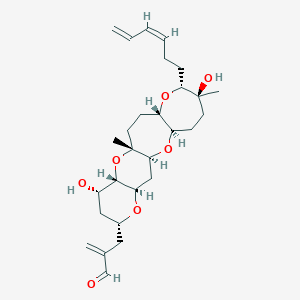
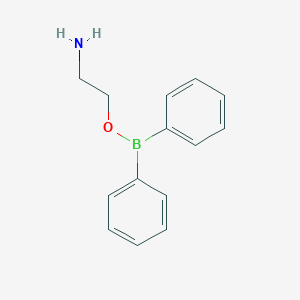
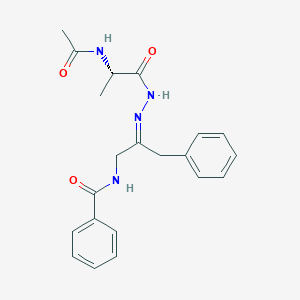
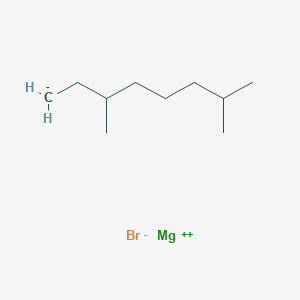
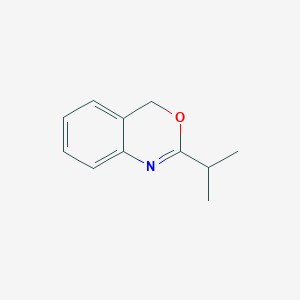
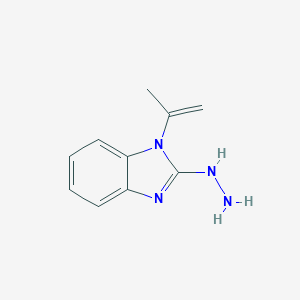
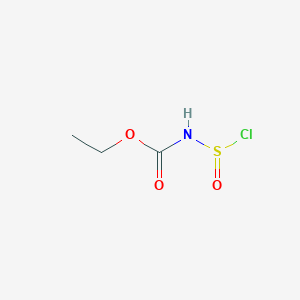
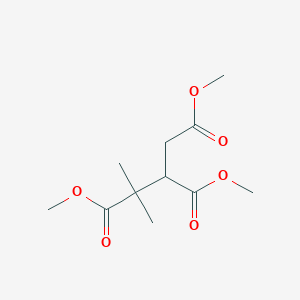
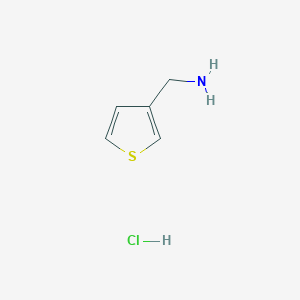
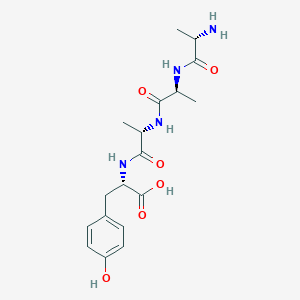
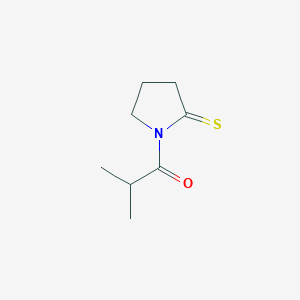
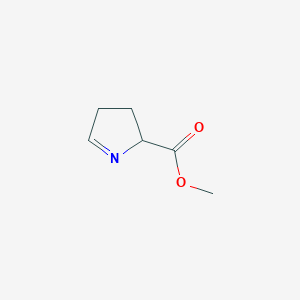
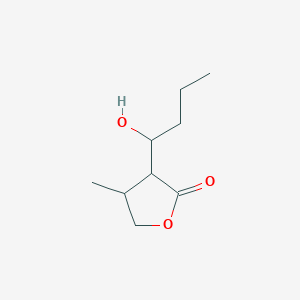
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)